3-(2-Cyanophenyl)propanoic acid
Overview
Description
3-(2-Cyanophenyl)propanoic acid is a chemical compound with the CAS Number: 27916-43-4 . It has a molecular weight of 175.19 and its molecular formula is C10H9NO2 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyanophenyl group attached to a propanoic acid group . The InChI code for this compound is 1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-Cyanophenyl)propanoic acid, has been explored as a renewable building block for polybenzoxazine, a type of polymer. This application is significant in materials science, offering an eco-friendly alternative for creating polymers with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Food Contact Material Safety
The safety evaluation of substances related to this compound has been investigated, specifically for their use in food contact materials. This research is crucial in determining the risks associated with the use of such substances in materials that come into contact with food (Flavourings, 2011).
Synthesis of Novel S1P1 Agonist
An improved synthesis method for a novel S1P1 agonist, CYM-5442, has been developed using this compound as a starting material. This synthesis approach is noted for its simplicity and good overall yield, highlighting the potential of this compound in pharmaceutical synthesis (Zhao Tian-tia, 2014).
Anti-Inflammatory Properties
Research into phenolic compounds structurally similar to this compound has identified potential anti-inflammatory effects. These findings could provide a foundation for further investigation into the therapeutic applications of such compounds (Ren et al., 2021).
Enantioseparation of Isomeric Acids
The enantioseparation of this compound analogs, such as 2-(methylphenyl)propanoic acids, has been studied using countercurrent chromatography. This research contributes to the understanding of chiral separation in pharmaceutical chemistry (Jin et al., 2020).
Antioxidant and Anti-Inflammatory Evaluation
Conjugates of amino acids with nifedipine, involving compounds structurally related to this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These findings are important for developing new therapeutic agents (Subudhi & Sahoo, 2011).
Safety and Hazards
The compound is classified under GHS07 for safety . It is harmful if swallowed and causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of 3-(2-Cyanophenyl)propanoic acid are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .
properties
IUPAC Name |
3-(2-cyanophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSKABEFALNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496361 | |
Record name | 3-(2-Cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27916-43-4 | |
Record name | 3-(2-Cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: The paper mentions that 3-(2-Cyanophenyl)propanoic acid is a cheap and easily available starting material. What makes this compound synthetically versatile for this specific synthesis?
A1: The structure of this compound possesses several features that lend themselves well to the synthesis of CYM-5442:
- Presence of a Carboxylic Acid Group: This functional group serves as a handle for various chemical transformations. In the synthesis of CYM-5442, it facilitates the formation of an amide bond, a crucial structural element in the final compound. []
- Friedel-Crafts Acylation: The presence of the propanoic acid side chain allows for a Friedel-Crafts acylation reaction. This reaction is used to form a cyclic ketone (4-carbonitrile-1-indanone), which is another key intermediate in the synthesis. []
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